N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzoxazole moieties
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C17H16N2O3S/c20-17(16-14-3-1-2-4-15(14)22-19-16)18-8-13-7-12(10-23-13)11-5-6-21-9-11/h5-7,9-10H,1-4,8H2,(H,18,20) |
InChI Key |
UFLUNNIMDOOMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC(=CS3)C4=COC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step reactions. The initial step often includes the formation of the thiophene and furan rings, which can be achieved through condensation reactions such as the Gewald reaction or the Paal-Knorr synthesis . The subsequent steps involve the coupling of these rings with the benzoxazole moiety, which can be facilitated by using catalysts like [Rh (COD)Cl]2 and ligands such as bis(diphenylphosphino)ferrocene in chlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction can produce dihydrothiophene derivatives.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, have similar structural features and biological activities.
Furan Derivatives: Compounds with furan rings, such as furfural, share some chemical properties with N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide.
Benzoxazole Derivatives: Compounds like benoxaprofen, which contain benzoxazole moieties, have similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of furan, thiophene, and benzoxazole rings, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
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